1-(2,4-Dichlorophenyl)-3-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea
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Overview
Description
1-(2,4-Dichlorophenyl)-3-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea is a chemical compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichlorophenyl)-3-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea typically involves the reaction of 2,4-dichloroaniline with 3-methoxybenzoyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or acetonitrile under reflux conditions. The resulting intermediate is then cyclized to form the thiadiazole ring, followed by the addition of urea to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dichlorophenyl)-3-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiadiazoline ring.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiadiazoline derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for treating various diseases.
Industry: Used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenyl)-3-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis.
Comparison with Similar Compounds
1-(2,4-Dichlorophenyl)-3-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea can be compared with other thiadiazole derivatives, such as:
- 1-(2,4-Dichlorophenyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea
- 1-(2,4-Dichlorophenyl)-3-[5-(3-chlorophenyl)-1,3,4-thiadiazol-2-yl]urea
These compounds share similar structural features but differ in the substituents on the phenyl ring
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-3-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4O2S/c1-24-11-4-2-3-9(7-11)14-21-22-16(25-14)20-15(23)19-13-6-5-10(17)8-12(13)18/h2-8H,1H3,(H2,19,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWMEIFZTQPKCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(S2)NC(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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